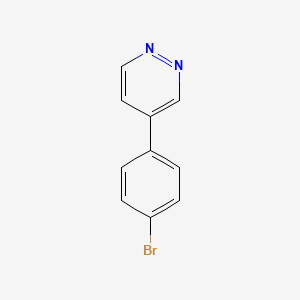

4-(4-溴苯基)哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(4-Bromophenyl)pyridazine” is a chemical compound with a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyridazine derivatives, including “4-(4-Bromophenyl)pyridazine”, often involves [3 + n] cycloaddition reactions . In these reactions, a multiple bond dipolarophile is added to a three-atom component system . Other synthetic approaches involve the use of chalcones, hydrazines, diazo compounds, and hydrazones under different reaction conditions .Molecular Structure Analysis

The molecular structure of “4-(4-Bromophenyl)pyridazine” is based on a pyridazine ring, which is an aromatic, heterocyclic, organic compound with two adjacent nitrogen atoms .Chemical Reactions Analysis

Pyridazine derivatives, including “4-(4-Bromophenyl)pyridazine”, have been found to participate in various chemical reactions. For instance, [3 + n] cycloaddition reactions have been extensively studied in the pyridazine series .科学研究应用

Drug Discovery and Development

The pyridazine ring, which is a part of the “4-(4-Bromophenyl)pyridazine” structure, has unique physicochemical properties that make it valuable in drug discovery and development . These properties include weak basicity, a high dipole moment that allows for π-π stacking interactions, and robust dual hydrogen-bonding capacity . These characteristics contribute to its unique applications in molecular recognition .

FDA-Approved Drugs

The pyridazine ring is incorporated in several FDA-approved drugs . For instance, the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib are two examples of FDA-approved drugs that incorporate a pyridazine ring .

Molecular Recognition

The unique hydrogen-bonding properties of the pyridazine ring have been hypothesized to play a role in molecular recognition . This has been demonstrated in an investigation of peptide nucleic acids (PNAs) that assemble into a triplex structure with a double-stranded ribonucleic acid (dsRNA) hairpin construct .

Broad Spectrum of Biological Activity

Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . This includes antimicrobial, antitubercular, analgesic, anti-inflammatory, cyclooxygenase inhibitor, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic activities .

Peripheral Analgesic Property

Substitution of the pyrrolidinone ring with the pyridazinone ring in pyrrole-3,4-dicarboximides has been found to increase the peripheral analgesic property of the compound .

Thromboxane Synthetase Inhibitor Activity

A series of 4-hydrazino-5H-pyridazino [4,5-b]indole and 4-hydrazine[4,5-a]indole derivatives were tested for their thromboxane synthetase inhibitor activity . The compounds were not only found potent as anti-thrombotic but also showed antihypertensive activity similar to that of hydralazine .

作用机制

Target of Action

Pyridazinone derivatives, a category that includes 4-(4-bromophenyl)pyridazine, have been found to interact with a wide range of biological targets .

Mode of Action

Pyridazinone derivatives have been associated with a plethora of activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Biochemical Pathways

It’s worth noting that pyrazoline derivatives, which are structurally similar to pyridazinones, have been found to affect acetylcholinesterase (ache) activity and malondialdehyde (mda) levels in the brain, which are associated with neural pulses’ transmission and oxidative stress, respectively .

Pharmacokinetics

The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of pyridazine-based compounds with the cardiac herg potassium channel add additional value in drug discovery and development .

Result of Action

Studies on similar compounds suggest potential effects on neural pulses’ transmission and oxidative stress .

Action Environment

It’s worth noting that the physicochemical properties of pyridazine-based compounds can be advantageous when deployed judiciously .

安全和危害

未来方向

Pyridazine derivatives, including “4-(4-Bromophenyl)pyridazine”, have potential applications in medicinal chemistry and optoelectronics . They have emerged as privileged structures in heterocyclic chemistry due to their excellent chemistry and potential applications . Therefore, future research could focus on exploring these applications further.

属性

IUPAC Name |

4-(4-bromophenyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-3-1-8(2-4-10)9-5-6-12-13-7-9/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPKTLAIVIEBIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=NC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)pyridazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2923460.png)

![Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B2923461.png)

![2-(7-benzyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2923462.png)

![2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/no-structure.png)

![4-cyano-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2923470.png)

![2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2923474.png)

![{4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxyprop yl)amine](/img/structure/B2923476.png)

![6-(4-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2923477.png)

![tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2923481.png)